
3-(4-Acetylphenyl)-2-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetylphenyl)-2-aminopropanoic acid is a chemical compound . It is also known as 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride . The CAS Number is 2044714-56-7 .
Molecular Structure Analysis
The molecular structure of 3-(4-Acetylphenyl)-2-aminopropanoic acid has been determined through spectroscopic characterization . The compound was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid include a molecular formula of C11H12O3, an average mass of 192.211 Da, and a monoisotopic mass of 192.078644 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 366.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Analogue of Essential Amino Acid
This compound is an analogue of the essential amino acid L-phenylalanine . It can be incorporated into proteins in Escherichia coli as well as mammalian cells, which suggests its use in protein engineering and synthetic biology research .
Research and Experimental Use
The compound is available for experimental and research use, indicating its potential application in various laboratory studies. However, specific details on these applications are not provided in the search results .
作用機序
Target of Action
Similar compounds have been known to targetBeta-lactamase in Escherichia coli (strain K12) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involvingelectrophilic substitution . This process typically involves the donation of electrons to form new bonds .
Biochemical Pathways
Compounds with similar structures have been implicated in theSuzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that the compound’s bioavailability could be influenced by factors such as its solubility in polar organic solvents .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Action Environment
The action, efficacy, and stability of 3-(4-Acetylphenyl)-2-aminopropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability to air and moisture, as well as its solubility in polar organic solvents and water, could affect its action .
特性
IUPAC Name |
3-(4-acetylphenyl)-2-aminopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSBHXZKWRIEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-2-aminopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetic acid](/img/structure/B1332885.png)
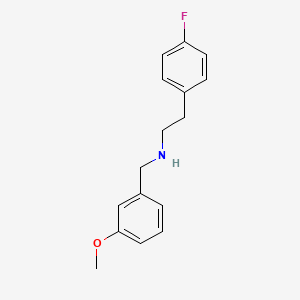


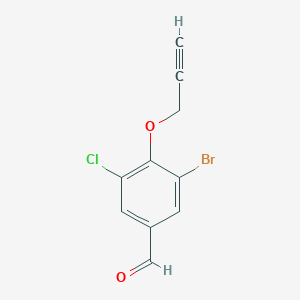
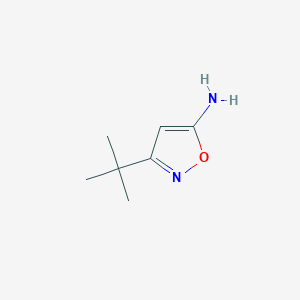
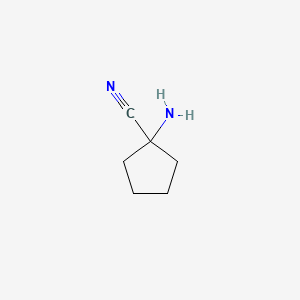
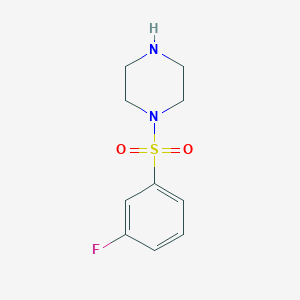
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)
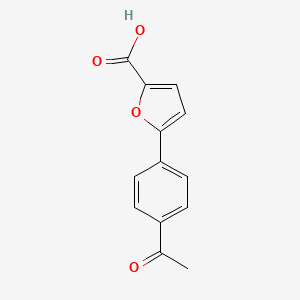
![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)